5-[1-(3-Hydroxy-phenyl)-meth-(Z)-ylidene]-2-thioxo-imidazolidin-4-one
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Overview
Description
5-[1-(3-Hydroxy-phenyl)-meth-(Z)-ylidene]-2-thioxo-imidazolidin-4-one is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a 3-hydroxyphenyl group attached to a methylidene bridge, which is further connected to a 2-sulfanylideneimidazolidin-4-one core. The presence of both hydroxyl and sulfanylidene groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(3-Hydroxy-phenyl)-meth-(Z)-ylidene]-2-thioxo-imidazolidin-4-one typically involves the condensation of 3-hydroxybenzaldehyde with 2-sulfanylideneimidazolidin-4-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete condensation, followed by cooling and crystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[1-(3-Hydroxy-phenyl)-meth-(Z)-ylidene]-2-thioxo-imidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfanylidene group can be reduced to a thiol or sulfide.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-formylphenylmethylidene-2-sulfanylideneimidazolidin-4-one.
Reduction: Formation of 5-[(3-hydroxyphenyl)methylidene]-2-thiolimidazolidin-4-one.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 5-[1-(3-Hydroxy-phenyl)-meth-(Z)-ylidene]-2-thioxo-imidazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets, such as enzymes or receptors, makes it a candidate for drug discovery and development. Researchers investigate its effects on various biological processes and its potential therapeutic applications.
Medicine
In medicine, this compound is explored for its pharmacological properties. Studies focus on its potential as an anti-inflammatory, antimicrobial, or anticancer agent. Its unique chemical structure allows for the design of derivatives with enhanced biological activity and reduced side effects.
Industry
In the industrial sector, this compound is used in the development of new materials and coatings. Its chemical reactivity and stability make it suitable for applications in the production of polymers, adhesives, and protective coatings.
Mechanism of Action
The mechanism of action of 5-[1-(3-Hydroxy-phenyl)-meth-(Z)-ylidene]-2-thioxo-imidazolidin-4-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the sulfanylidene group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-[(3-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
- (5Z)-5-[(3-chlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
- (5Z)-5-[(3-nitrophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
Uniqueness
Compared to similar compounds, 5-[1-(3-Hydroxy-phenyl)-meth-(Z)-ylidene]-2-thioxo-imidazolidin-4-one is unique due to the presence of the hydroxyl group, which enhances its ability to form hydrogen bonds and participate in various chemical reactions
Biological Activity
5-[1-(3-Hydroxy-phenyl)-meth-(Z)-ylidene]-2-thioxo-imidazolidin-4-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate aldehydes with thioxo-imidazolidinones. Various synthetic pathways have been developed to optimize yields and enhance the biological properties of the resulting compounds. For instance, microwave-assisted synthesis has been reported to improve reaction times and product purity, facilitating the generation of diverse compound libraries for biological testing .
Antimicrobial Properties
Research indicates that derivatives of 2-thioxo-imidazolidin-4-one, including the target compound, exhibit significant antimicrobial activity. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains. For example, one study reported an IC50 value of 1.4 μM against Trypanosoma cruzi, comparable to established drugs like benznidazole .
Anticancer Activity
The anticancer potential of this compound has been evaluated across several tumor cell lines. Notably, compounds with similar structures demonstrated selective inhibition of protein kinases involved in cancer progression, such as DYRK1A and GSK3α/β. The lead compounds from related studies showed nanomolar activity (IC50 values around 0.028 μM) against these kinases, suggesting potential applications in cancer therapy .
Structure-Activity Relationship (SAR)
The biological activity of thioxo-imidazolidinone derivatives is influenced by their structural features. The presence of hydroxyl groups on the phenyl ring enhances solubility and bioactivity, while variations in substituents can modulate potency against specific targets. A systematic SAR study revealed that modifications to the aromatic moiety significantly impacted both kinase inhibition and cytotoxicity profiles .
Case Studies
Several case studies have highlighted the efficacy of thioxo-imidazolidinone derivatives:
- Antiparasitic Activity : A derivative was tested for its ability to combat Trypanosoma cruzi, showing promising results with an IC50 value lower than that of traditional treatments .
- Anticancer Efficacy : In a study involving multiple cancer cell lines (Huh7 D12, Caco2, MDA-MB 231), compounds demonstrated significant inhibition of cell proliferation, indicating their potential as anticancer agents .
- Antibiofilm Activity : New hydantoin derivatives were evaluated for their ability to disrupt biofilms formed by pathogenic bacteria, showcasing their utility in treating chronic infections .
Data Tables
Properties
IUPAC Name |
(5Z)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c13-7-3-1-2-6(4-7)5-8-9(14)12-10(15)11-8/h1-5,13H,(H2,11,12,14,15)/b8-5- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUSMEPEGIXSAQ-YVMONPNESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=C2C(=O)NC(=S)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=C\2/C(=O)NC(=S)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.